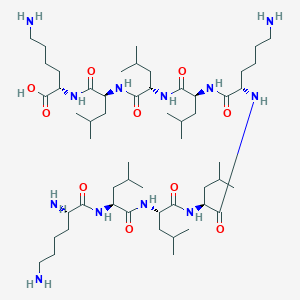

L-Lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

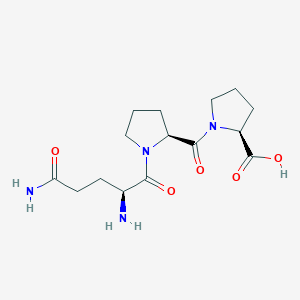

L-Lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysine is a synthetic peptide composed of multiple amino acids, specifically lysine and leucine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The repetitive sequence of leucine and lysine residues imparts unique structural and functional properties to the peptide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

Deprotection: The temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.

Types of Reactions:

Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) techniques.

Major Products Formed:

Oxidation: Oxidized peptide with modified methionine or cysteine residues.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptide variants with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysine hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Wird als Modellpeptid zur Untersuchung von Proteinfaltung und -stabilität verwendet.

Pharmakologie: Wird aufgrund seiner Fähigkeit, mit bestimmten biologischen Zielstrukturen zu interagieren, auf sein Potenzial als therapeutisches Mittel untersucht.

Materialwissenschaften: Wird bei der Entwicklung von peptidbasierten Materialien mit einzigartigen mechanischen und chemischen Eigenschaften eingesetzt.

Medizin: Wird auf sein Potenzial in Arzneimittel-Abgabesystemen und als Gerüst für die Gewebezüchtung untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Struktur des Peptids ermöglicht es ihm, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren. Die beteiligten Pfade können Signaltransduktion, Genexpressionsregulation und Protein-Protein-Wechselwirkungen umfassen.

Ähnliche Verbindungen:

L-Leucyl-L-leucinmethylesterhydrochlorid: Ein Dipeptid mit ähnlichen Leucinresten.

L-Leucyl-L-Alanin: Ein weiteres Dipeptid mit Leucin- und Alaninresten.

N-Benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: Ein Tripeptid mit Schutzgruppen und einer Aldehyd-Funktionsgruppe.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner sich wiederholenden Sequenz aus Leucin- und Lysinresten, die spezifische strukturelle und funktionelle Eigenschaften verleiht, die in einfacheren Peptiden nicht zu finden sind. Diese sich wiederholende Sequenz kann ihre Stabilität, Bindungsaffinität und das Potenzial zur Bildung sekundärer Strukturen wie Alpha-Helices verbessern.

Wirkmechanismus

The mechanism of action of L-Lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

L-Leucyl-L-leucine methyl ester hydrochloride: A dipeptide with similar leucine residues.

L-Leucyl-L-alanine: Another dipeptide with leucine and alanine residues.

N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with protective groups and an aldehyde functional group.

Uniqueness: L-Lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-L-lysine is unique due to its repetitive sequence of leucine and lysine residues, which imparts specific structural and functional properties not found in simpler peptides. This repetitive sequence can enhance its stability, binding affinity, and potential for forming secondary structures such as alpha-helices.

Eigenschaften

CAS-Nummer |

192657-87-7 |

|---|---|

Molekularformel |

C54H104N12O10 |

Molekulargewicht |

1081.5 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C54H104N12O10/c1-31(2)25-40(61-46(67)37(58)19-13-16-22-55)50(71)65-44(29-35(9)10)52(73)63-41(26-32(3)4)48(69)59-38(20-14-17-23-56)47(68)62-43(28-34(7)8)51(72)66-45(30-36(11)12)53(74)64-42(27-33(5)6)49(70)60-39(54(75)76)21-15-18-24-57/h31-45H,13-30,55-58H2,1-12H3,(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,63,73)(H,64,74)(H,65,71)(H,66,72)(H,75,76)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |

InChI-Schlüssel |

HWOJWZNPHGPSOL-NVAZTIMOSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)

![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)

![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)